molecular formula C6HF4N3 B1588148 4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole CAS No. 26888-72-2

4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole

Cat. No.: B1588148
CAS No.: 26888-72-2
M. Wt: 191.09 g/mol
InChI Key: DQGMLVOXCVGHIM-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole is a fluorinated triazole compound with the molecular formula C6HF4N3 and a molecular weight of 191.09 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole typically involves the fluorination of 1H-benzo[d][1,2,3]triazole. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while cycloaddition reactions can produce triazole-linked compounds .

Scientific Research Applications

4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as increased stability and reactivity. These properties make it particularly valuable in applications requiring high-performance materials and precise chemical modifications .

Properties

IUPAC Name

4,5,6,7-tetrafluoro-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGMLVOXCVGHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C2=NNN=C2C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423370
Record name 4,5,6,7-tetrafluoro-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26888-72-2
Record name 4,5,6,7-tetrafluoro-2H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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